molecular formula C13H8N2O3 B1400975 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1284399-56-9

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Numéro de catalogue: B1400975
Numéro CAS: 1284399-56-9
Poids moléculaire: 240.21 g/mol
Clé InChI: MXFUVJSPJIKCST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a pyrrolopyridine derivative characterized by a 4-hydroxyphenyl substituent at the N-2 position of the bicyclic imide core. The 4-hydroxyphenyl group may influence solubility, receptor binding, and metabolic stability compared to other substituents.

Propriétés

IUPAC Name

2-(4-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-3-1-8(2-4-9)15-12(17)10-5-6-14-7-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFUVJSPJIKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Material Preparation

  • The synthesis begins with imide derivatives such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which serve as key intermediates (as referenced in).

  • These intermediates are obtained through condensation reactions involving substituted pyridine dicarboximides, often derived from pyridine-2,3-dicarboxylic acid derivatives.

Cyclization to Form the Core Structure

  • The core pyrrolo[3,4-c]pyridine ring system is synthesized via intramolecular cyclization reactions, typically under reflux conditions in suitable solvents such as tetrahydrofuran (THF) or ethanol, with catalysts or bases like potassium carbonate or sodium hydride.

  • For example, imide compounds undergo cyclization upon heating with appropriate electrophiles or under microwave irradiation to facilitate ring closure.

Introduction of Hydroxyphenyl Group

  • The hydroxyphenyl group is introduced through nucleophilic aromatic substitution or Mannich-type reactions involving formaldehyde and phenolic derivatives.

  • One common method involves condensation of the core pyrrolo[3,4-c]pyridine with 4-hydroxybenzaldehyde or related phenolic aldehydes under acidic or basic conditions, leading to the formation of the desired hydroxylated phenyl substituent at specific positions on the core.

Specific Synthetic Routes and Conditions

Based on the literature, two notable synthetic pathways are:

Method 1: Mannich Reaction Approach

  • Reagents : Formaldehyde, phenolic derivatives (e.g., 4-hydroxybenzaldehyde), and the pyrrolo[3,4-c]pyridine core.

  • Procedure : The core compound reacts with formaldehyde and phenolic derivatives in tetrahydrofuran (THF) under reflux, facilitating Mannich-type condensation to attach the hydroxyphenyl group.

  • Yield : Typically ranges from 70% to 85%, depending on reaction conditions.

Method 2: Direct Substitution via Electrophilic Aromatic Substitution

  • Reagents : Phenolic compounds, oxidizing agents, or electrophilic reagents like diazonium salts.

  • Procedure : The core compound is subjected to electrophilic aromatic substitution at the desired position with phenolic derivatives, often under mild acidic conditions, to afford the hydroxyphenyl substitution.

  • Note : Protection of phenolic hydroxyl groups may be necessary to control regioselectivity.

Optimization of Reaction Conditions

Parameter Typical Range/Conditions Notes
Solvent THF, ethanol, methanol Chosen based on solubility and reactivity
Temperature Reflux (80-110°C) Ensures efficient cyclization and substitution
Reaction Time 4-24 hours Monitored via TLC or NMR
Catalyst Potassium carbonate, sodium hydride, acetic acid Facilitates ring closure or substitution
Purification Crystallization, column chromatography To isolate pure products

Research Findings and Data Tables

Research indicates that the synthesis of this compound often involves two main stages :

  • Stage 1 : Formation of the pyrrolo[3,4-c]pyridine core via cyclization of suitable precursors.
  • Stage 2 : Functionalization with the hydroxyphenyl group through Mannich or electrophilic substitution reactions.

Table 1: Summary of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield (%) Remarks
1 Pyridine dicarboximide derivatives Formaldehyde, phenolic aldehyde Reflux in THF 70-85 Mannich reaction for phenyl attachment
2 Core pyrrolo[3,4-c]pyridine Phenolic derivatives, diazonium salts Mild acid conditions 65-80 Electrophilic substitution

Notes and Considerations

  • Solubility issues : Many intermediates exhibit poor solubility in common organic solvents, necessitating the use of solvents like DMSO or DMF during reactions.

  • Protection strategies : Phenolic hydroxyl groups may require protection (e.g., methylation) to control regioselectivity during substitution.

  • Yield optimization : Reaction parameters such as temperature, reagent ratios, and reaction time significantly influence yields and purity.

  • Purification : Final compounds are typically purified via recrystallization or column chromatography, with characterization confirmed by NMR, IR, and mass spectrometry.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to yield dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydropyridine derivatives, and various substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with cellular targets such as poly (ADP-ribose) polymerase 1 (PARP-1) and caspase 9. The compound induces apoptosis by activating the apoptotic cascade, leading to cell death . Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The presence of a hydroxyl group (as in the target compound) may enhance polarity and hydrogen-bonding capacity compared to methoxy derivatives like 31, which showed potent sedative effects .
  • Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with pyrimidine (e.g., derivatives 30a–30e) improved analgesic activity but reduced potency compared to the parent arylpiperazine structures .
  • Halogenated Derivatives : Chloro or fluoro substituents (e.g., in compounds 19, 20) showed selective activity in the hot-plate test but lower overall analgesic efficacy compared to hydroxyl or methoxy groups .

Alkyl Chain Length and Linker Effects

The length of the alkyl chain between the imide core and the amino residue critically modulates activity:

  • Shorter Chains (C-1) : Associated with reduced analgesic potency but improved metabolic stability .
  • Longer Chains (C-3/C-4) : Derivatives with butyl or propyl linkers (e.g., compound 31) exhibited stronger sedative and analgesic effects, likely due to enhanced membrane permeability or receptor interactions .

Mechanistic Insights

  • Analgesia: Derivatives act via non-opioid pathways, as evidenced by efficacy in the writhing test without respiratory depression .
  • Antidiabetic Activity : Stimulation of glucose uptake in muscle and fat cells is insulin-independent, making these compounds promising for Type 2 diabetes .
  • Antimycobacterial Activity : Hyperactivity against Mycobacterium tuberculosis cytochrome bd oxidase mutants suggests a unique mechanism targeting the QcrB subunit .

Activité Biologique

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and sedative effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,4-c]pyridine core with a hydroxyl group at the 4-position of the phenyl ring. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3} with a molecular weight of approximately 286.30 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CC(CN4CCN(CC4)C5=CC=CC=C5)O

Analgesic and Sedative Properties

Recent studies have highlighted the analgesic and sedative properties of derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. In particular, derivatives synthesized in various research efforts have shown promising results in preclinical models:

  • Analgesic Activity : In a study using the "writhing test," several derivatives exhibited greater analgesic effects than aspirin, with some compounds demonstrating efficacy comparable to morphine . This suggests that these compounds may inhibit pain pathways effectively.
  • Sedative Effects : The same studies indicated that certain derivatives significantly inhibited locomotor activity in mice and prolonged sleep induced by thiopental, underscoring their potential as sedatives .

The exact mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary data suggest that they may act through the inhibition of cyclooxygenases (COX), which play a critical role in the inflammatory response . This inhibition could lead to reduced pain perception and sedation.

Table 1: Summary of Biological Activities of Selected Derivatives

Compound IDAnalgesic Activity (Writhing Test)Sedative Activity (Thiopental Sleep Prolongation)Comparison to AspirinComparison to Morphine
Compound 9Higher than AspirinSignificant prolongationYesComparable
Compound 11Comparable to MorphineModerate prolongationYesComparable

Case Studies

Case Study 1 : A series of new derivatives were synthesized and evaluated for their analgesic properties using both the "hot plate" and "writhing" tests. The results demonstrated that compounds with specific structural modifications exhibited enhanced activity compared to standard analgesics .

Case Study 2 : In another investigation focusing on sedative effects, researchers found that certain pyrrolo[3,4-c]pyridine derivatives significantly reduced locomotor activity in animal models. These findings suggest potential applications in treating anxiety disorders or sleep disturbances .

Q & A

Q. Q1. What are the common synthetic routes for 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and how do reaction conditions influence yield?

A: Synthesis typically involves multi-step routes starting with substituted pyridine or pyrrole precursors. For example:

  • Step 1 : Cyclocondensation of substituted amines with dicarbonyl intermediates under reflux conditions (e.g., acetic anhydride, 80–100°C).
  • Step 2 : Introduction of the 4-hydroxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
  • Yield optimization : Adjusting solvent polarity (e.g., dioxane vs. THF) and reaction time (6–24 hours) improves yields from 40% to 65% .

Q. Q2. How can structural modifications at the pyrrolo[3,4-c]pyridine core enhance solubility for in vitro assays?

A: Substituent engineering is critical:

  • Hydroxyl group (4-position) : Enhances hydrogen bonding with aqueous solvents, improving solubility by ~30% compared to non-polar analogs.
  • Alkoxy vs. aryloxy substituents : Ethoxy groups increase solubility (logP ~1.2) compared to methyl groups (logP ~2.1) but may reduce metabolic stability .
  • Methodological note : Use computational tools (e.g., COSMO-RS) to predict solubility changes before synthesis .

Advanced Research Questions

Q. Q3. What evidence supports the role of 4-hydroxyphenyl substitution in modulating cyclooxygenase (COX) inhibition?

A: Studies on analogs show:

  • COX-1/2 selectivity : The 4-hydroxyphenyl group increases COX-2 inhibition (IC₅₀ = 1.8 µM) by forming hydrogen bonds with Arg120/Val523 residues, as shown in docking simulations. COX-1 inhibition is weaker (IC₅₀ = 12.4 µM), suggesting selectivity .
  • Contradictory data : Some derivatives with bulkier substituents (e.g., 3-phenylpropyl) show reduced COX-2 activity, indicating steric hindrance limits binding. Resolve discrepancies via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. Q4. How do contradictory reports on analgesic efficacy correlate with substituent positioning?

A: Analgesic activity in the "writhing syndrome" model varies with substituents:

  • High activity : Derivatives with 4-alkoxy groups (e.g., ethoxy) reduce writhing by 60–75% at 10 mg/kg, outperforming acetylsalicylic acid (45% reduction) .
  • Low activity : Methyl groups at the 6-position diminish efficacy (20–30% reduction), likely due to reduced blood-brain barrier permeability (logBB < 0.3) .
  • Method to resolve contradictions : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects on activity .

Q. Q5. What analytical techniques are recommended for characterizing interactions with serum albumin (BSA)?

A: Key methods include:

  • Fluorescence quenching : Measure binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots; the 4-hydroxyphenyl group increases BSA affinity by 2-fold compared to non-hydroxylated analogs .
  • Circular dichroism (CD) : Detect conformational changes in BSA (e.g., α-helix reduction by 15%) upon compound binding .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon/koff rates) .

Q. Q6. How can researchers address discrepancies in reported insulin-sensitizing effects of pyrrolo[3,4-c]pyridine derivatives?

A: Discrepancies arise from substituent-dependent effects:

  • Positive correlation : 4-Alkoxy derivatives (e.g., ethoxy) increase insulin sensitivity by 25–37% in adipocyte models via PPARγ activation .
  • Negative results : Methyl or chloro substituents show <10% improvement due to poor cellular uptake (Papp < 1 × 10⁻⁶ cm/s) .
  • Resolution strategy : Use radiolabeled compounds (e.g., ³H-tagged) to quantify intracellular accumulation and correlate with activity .

Q. Q7. What safety precautions are critical when handling this compound in laboratory settings?

A: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280/P284 codes) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of fine particulates (H335 hazard) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.